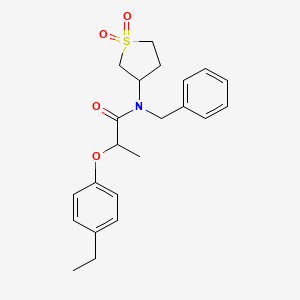
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a dioxidotetrahydrothiophenyl group, and an ethylphenoxy group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)propanamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophenyl Intermediate: The starting material, tetrahydrothiophene, is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid to form the 1,1-dioxidotetrahydrothiophene intermediate.
Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the benzyl group.
Formation of the Propanamide Backbone: The benzylated intermediate is then reacted with 2-(4-ethylphenoxy)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the amide group to an amine.
Substitution: The benzyl and ethylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
- N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)propanamide
- N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylphenoxy)propanamide
- N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-tert-butylphenoxy)propanamide
Uniqueness
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)propanamide is unique due to the specific combination of functional groups it possesses. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C22H27NO4S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)propanamide |
InChI |
InChI=1S/C22H27NO4S/c1-3-18-9-11-21(12-10-18)27-17(2)22(24)23(15-19-7-5-4-6-8-19)20-13-14-28(25,26)16-20/h4-12,17,20H,3,13-16H2,1-2H3 |
InChI 键 |
QZTVWMAACNNMCT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12142352.png)

![Acetamide, 2-[[3,4-dihydro-5,6-dimethyl-4-oxo-3-(2-propen-1-yl)thieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12142359.png)
![ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B12142362.png)
![4-(1-benzofuran-2-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12142365.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B12142390.png)

![Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12142397.png)
![N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12142400.png)
![N-(4-chlorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12142403.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12142404.png)
![4-{[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide](/img/structure/B12142411.png)
![N'-[(Z)-(4-ethylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12142421.png)
![7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12142427.png)
